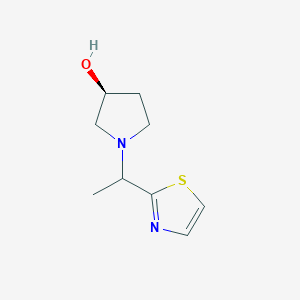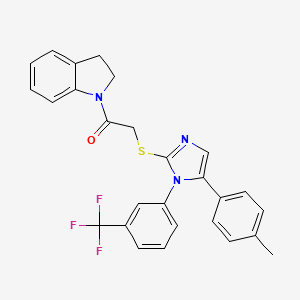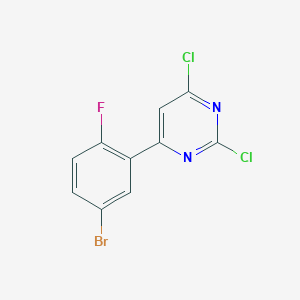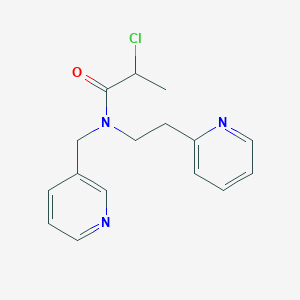
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The yield was reported to be 65% . The synthesis process was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The compound was synthesized as described above, with a yield of 58% . The 1H NMR and 13C NMR data provided detailed information about the chemical shifts associated with the compound .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .科学的研究の応用
Thiophene Derivatives in Carcinogenicity Studies
Thiophene analogues, including compounds similar to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide, have been synthesized and evaluated for potential carcinogenicity. These studies, particularly focused on the thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, have contributed valuable information to the understanding of chemical carcinogenesis. The synthesis and evaluation of these compounds in vitro, such as through the Salmonella reverse-mutation assay and cell-transformation assay, indicate potential carcinogenicity while also casting doubt on their ability to elicit tumors in vivo (Ashby et al., 1978).
Role in Antitumor Activity
Research on imidazole derivatives, including structures related to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide, highlights their significance in the development of new antitumor drugs. These studies have showcased a wide range of biological properties, offering insights into the synthesis of compounds with varied biological activities, which could be relevant for the design and development of new therapeutic agents with antitumor properties (Iradyan et al., 2009).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of thiophene compounds, including those structurally related to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide, have been a topic of significant research interest. Studies have focused on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum and other fossil fuel products. These insights are crucial for understanding the environmental impact of such compounds and their biodegradation pathways, which is essential for developing strategies for environmental remediation and pollution control (Kropp & Fedorak, 1998).
特性
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNFABYTLNIHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)


![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)


